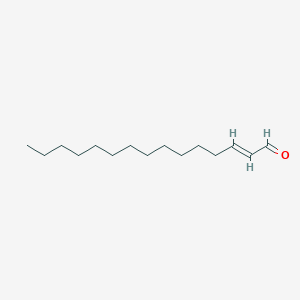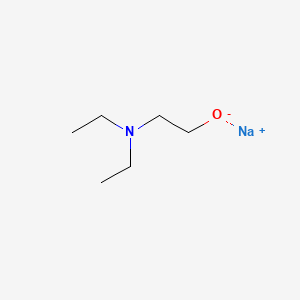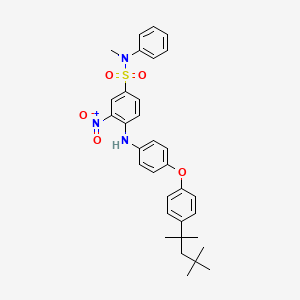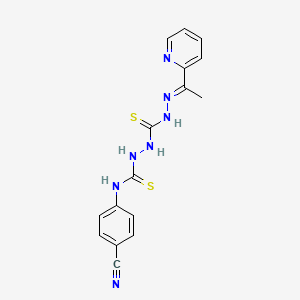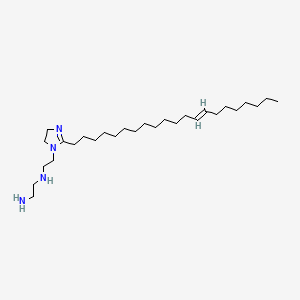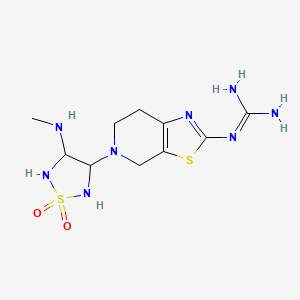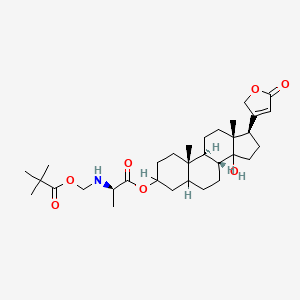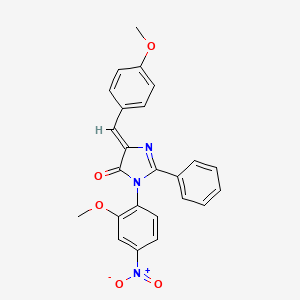
Sodium bis(3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is a complex compound with a molecular formula of C32H18Cl4CoN6O8S2.Na and a molecular weight of 906.40. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Méthodes De Préparation
The synthesis of Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves several steps:
Diazotization: The process begins with the diazotization of 5,8-dichloro-1-hydroxy-2-naphthylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxybenzenesulfonamide to form the azo compound.
Complex Formation: The resulting azo compound is then reacted with cobalt salts in the presence of sodium ions to form the final complex.
Industrial production methods typically involve large-scale reactors and controlled conditions to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo group, potentially breaking the N=N bond.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, leading to the formation of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a complexing agent in coordination chemistry studies.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Widely used in the dyeing industry for its stable and vibrant color properties.
Mécanisme D'action
The mechanism of action of Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves its ability to form stable complexes with various substrates. The cobalt center plays a crucial role in mediating these interactions, often involving coordination with nitrogen and oxygen atoms in the substrate. This coordination can alter the electronic properties of the substrate, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other cobalt-based azo complexes. Compared to these, Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is unique due to its specific substitution pattern on the naphthyl and benzene rings, which imparts distinct color properties and reactivity. Other similar compounds include:
- Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]chromate(1-)
- Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]nickelate(1-)
These comparisons highlight the unique properties and applications of the cobaltate complex.
Propriétés
Numéro CAS |
94276-77-4 |
|---|---|
Formule moléculaire |
C32H22Cl4CoN6NaO8S2+ |
Poids moléculaire |
906.4 g/mol |
Nom IUPAC |
sodium;cobalt;3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/2C16H11Cl2N3O4S.Co.Na/c2*17-10-3-4-11(18)15-9(10)2-5-12(16(15)23)20-21-13-7-8(26(19,24)25)1-6-14(13)22;;/h2*1-7,22-23H,(H2,19,24,25);;/q;;;+1 |
Clé InChI |
RWFDIQWYLFJGKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)O)O.C1=CC(=C(C=C1S(=O)(=O)N)N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)O)O.[Na+].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



